molecular formula C21H16FN3OS2 B2584784 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 898350-70-4

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2584784
CAS No.: 898350-70-4
M. Wt: 409.5
InChI Key: OCRFTUGAWQDHPM-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a fluorine atom at position 6, an acetamide group modified with a phenylsulfanyl moiety, and a pyridin-2-ylmethyl substituent on the nitrogen. The benzothiazole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties and metabolic stability . The phenylsulfanyl group introduces steric bulk and sulfur-based reactivity, while the pyridin-2-ylmethyl substituent may contribute to hydrogen bonding or π-π interactions in biological targets .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS2/c22-15-9-10-18-19(12-15)28-21(24-18)25(13-16-6-4-5-11-23-16)20(26)14-27-17-7-2-1-3-8-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRFTUGAWQDHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1):
    The 6-ethoxy group increases lipophilicity compared to the fluoro substituent in the target compound. This substitution may alter metabolic pathways, as ethoxy groups are prone to oxidative degradation .
  • N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide (EP3348550A1):
    The trifluoromethyl group provides strong electron-withdrawing effects, enhancing resistance to enzymatic degradation. However, its larger size may reduce binding efficiency in sterically constrained targets compared to the smaller fluoro group .

Modifications on the Acetamide Side Chain

  • The pyridinyl-thiazolyl substituent may improve solubility but reduces steric bulk compared to the pyridin-2-ylmethyl group .
  • N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide ():
    The dichlorophenyl group enhances electron-deficient character, favoring interactions with hydrophobic pockets. The absence of a benzothiazole core limits π-stacking capabilities compared to the target compound .

Complex Heterocyclic Derivatives

  • The nitro group may confer redox activity but increases toxicity risks .
  • The thienopyrimidine moiety adds conformational constraints absent in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Benzothiazole Substituent Acetamide Substituents Key Features Reference
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide 6-Fluoro Phenylsulfanyl, pyridin-2-ylmethyl Balanced lipophilicity and hydrogen bonding potential -
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide 6-Ethoxy 4-Chlorophenyl Increased metabolic liability
N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide 6-Trifluoromethyl Phenyl Enhanced electron-withdrawing effects
2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide - 2-Chloro-6-fluorophenyl, 4-pyridin-3-yl-thiazole Halogen bonding and improved solubility
IWP-3 6-Methyl Thieno[3,2-d]pyrimidin-2-yl, 4-fluorophenyl Wnt pathway inhibition; conformational rigidity

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely employs EDC-mediated coupling, similar to methods used for N-(2-(tert-butyl)phenyl)-2-phenyl-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide () .
  • Crystallographic Insights : Substituents such as pyridin-2-ylmethyl may influence crystal packing via N–H⋯N hydrogen bonds, as observed in related acetamide-thiazole derivatives () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide?

  • Methodology : The synthesis of structurally similar acetamides involves multi-step reactions. For example, condensation of substituted anilines with activated carboxylic acid derivatives (e.g., cyanoacetic acid) under basic or acidic conditions is common . Key steps include:

  • Substitution reactions for introducing fluorobenzothiazole and pyridylmethyl groups.
  • Use of condensing agents like DCC or EDC for amide bond formation.
  • Optimization of reaction solvents (e.g., DMF, THF) and catalysts (e.g., DMAP) to improve yields .
    • Validation : Monitor reaction progress via TLC and confirm purity through recrystallization (e.g., methanol/water systems) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Melting Point Analysis : Compare experimental values with literature to assess purity .
  • Spectroscopy :
  • IR : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C at ~600–700 cm⁻¹) .
  • NMR : Assign peaks for benzothiazole protons (δ 7.2–8.5 ppm), pyridylmethyl groups (δ 3.5–4.5 ppm), and phenylsulfanyl moieties (δ 6.5–7.5 ppm) .
  • Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .

Q. What solvents and conditions are optimal for recrystallizing this acetamide derivative?

  • Methodology : Slow evaporation of ethanolic or methanolic solutions is effective for obtaining single crystals suitable for X-ray diffraction . For polar derivatives, mixed solvents like ethyl acetate/hexane (1:3) may enhance crystal formation.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s synthetic pathway?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., amidation) .
  • Apply cheminformatics tools to predict optimal reaction conditions (e.g., solvent polarity, temperature) by analyzing existing datasets from analogous reactions .
    • Example : ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error approaches .

Q. What strategies can resolve contradictions in spectroscopic data between synthesized batches?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide ).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping peaks in complex spectra.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths by determining the crystal structure .

Q. How do substituents on the benzothiazole ring (e.g., 6-fluoro vs. 6-ethyl) influence biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing fluorine with ethyl ) and compare their bioactivity (e.g., enzyme inhibition assays).
  • Docking Simulations : Model interactions with target proteins (e.g., kinases) to assess how electronic effects (fluorine’s electronegativity) modulate binding affinity .

Q. What crystallographic techniques are suitable for analyzing intermolecular interactions in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve packing motifs (e.g., hydrogen bonds between acetamide C=O and pyridyl N–H groups) .
  • Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H⋯O, π-stacking) contributing to stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar acetamide syntheses?

  • Methodology :

  • Parameter Screening : Systematically vary reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to identify critical factors .
  • Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., hydrolysis intermediates) that may reduce yields .

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